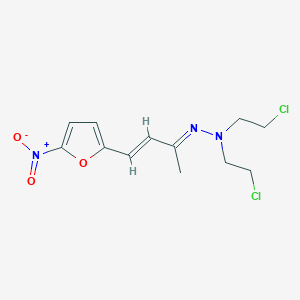
磺酰胺,(4-羟基苯基)- (9CI)
描述
N-(4-hydroxyphenyl)sulfamide is a compound that belongs to the class of sulfamides, which are derivatives of sulfonamides. Sulfamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
科学研究应用
N-(4-hydroxyphenyl)sulfamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers with unique properties.
作用机制
Target of Action
Sulfonamides, including Sulfamide, (4-hydroxyphenyl)- (9CI), are synthetic antibiotics that have a broad spectrum against most gram-positive and many gram-negative organisms . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Sulfonamides act as competitive inhibitors of PABA in the folic acid metabolism cycle . They inhibit the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .
Biochemical Pathways
The biochemical pathways affected by sulfonamides involve the biocatalytic conversion of hydroxycinnamic acids into high-value molecules . These pathways are part of the phenylpropanoids bioconversion pathways in the context of biorefineries .
Pharmacokinetics
Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of Sulfamide, (4-hydroxyphenyl)- (9CI) is the inhibition of bacterial growth. By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial DNA replication . This results in the bacteriostatic effect, inhibiting the multiplication of bacteria .
生化分析
Biochemical Properties
The biochemical properties of Sulfamide, (4-hydroxyphenyl)- (9CI) are largely derived from its sulfonamide functional group. Sulfonamides and their derivatives have a variety of biological characteristics, including those that suppress norovirus, cancer, and bacteria . The sulfonamide function can also serve as a zinc-binding group in the design of inhibitors targeting selected metallohydrolases .
Cellular Effects
For instance, N-(4-hydroxyphenyl)retinamide, a related compound, has been shown to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity .
Molecular Mechanism
Sulfonamides are known to inhibit dihydropteroate synthase (DHFR), an enzyme involved in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Dosage Effects in Animal Models
Information on the dosage effects of Sulfamide, (4-hydroxyphenyl)- (9CI) in animal models is currently unavailable. It is known that the effects of many drugs, including sulfonamides, can vary with different dosages .
Metabolic Pathways
Sulfonamides are known to be metabolized in the liver, primarily by the cytochrome P450 enzyme system .
Transport and Distribution
Sulfonamides are known to be widely distributed throughout the body, including in the cerebrospinal fluid, placenta, and fetal tissues .
Subcellular Localization
It is known that many drugs, including sulfonamides, can localize to specific compartments or organelles within the cell depending on their physicochemical properties and the presence of specific transporters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)sulfamide typically involves the reaction of 4-aminophenol with sulfamide under specific conditions. One common method is to dissolve 4-aminophenol in an appropriate solvent, such as ethanol, and then add sulfamide. The reaction mixture is heated under reflux conditions to facilitate the formation of N-(4-hydroxyphenyl)sulfamide .
Industrial Production Methods
Industrial production methods for N-(4-hydroxyphenyl)sulfamide may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
N-(4-hydroxyphenyl)sulfamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in N-(4-hydroxyphenyl)sulfamide can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted phenyl sulfamides.
相似化合物的比较
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with antibacterial properties.
Sulfathiazole: Known for its antibacterial activity and used in various medicinal applications.
N-(4-hydroxyphenyl)acetamide: Shares structural similarities and has applications in medicinal chemistry.
Uniqueness
N-(4-hydroxyphenyl)sulfamide stands out due to its unique combination of a hydroxyl group and a sulfamide moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
1-hydroxy-4-(sulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-12(10,11)8-5-1-3-6(9)4-2-5/h1-4,8-9H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBILEYAOOGDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


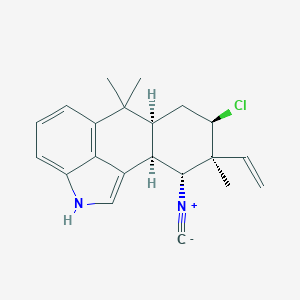





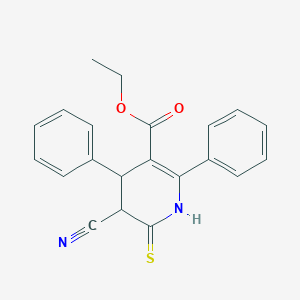

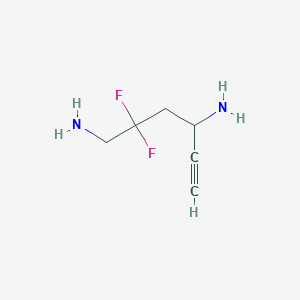
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
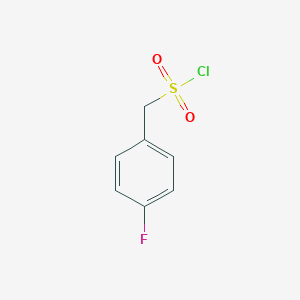
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
